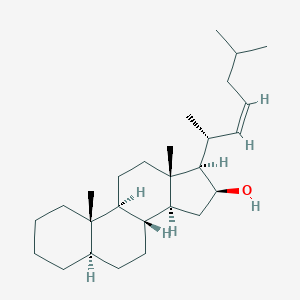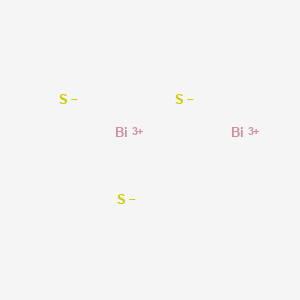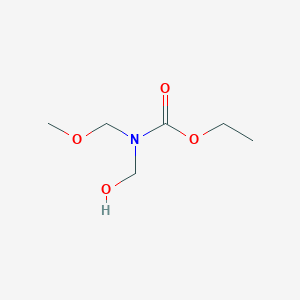
Lutetium phosphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lutetium phosphide (LuP) is a semiconductor material that has been the subject of scientific research for its unique properties. It is a compound of lutetium and phosphorus with a chemical formula of LuP. This material has attracted attention due to its potential applications in electronic and optoelectronic devices.
Applications De Recherche Scientifique
Lutetium phosphide has been studied for its potential applications in electronic and optoelectronic devices. It has been used as a material for the fabrication of light-emitting diodes (LEDs), transistors, and solar cells. Lutetium phosphide-based LEDs have shown promising results in terms of their efficiency and stability. Lutetium phosphide-based transistors have also shown high electron mobility, making them suitable for high-speed electronic applications.
Mécanisme D'action
The mechanism of action of Lutetium phosphide is not well understood. However, it is believed that the material's unique properties, such as its bandgap and electron mobility, play a crucial role in its electronic and optoelectronic applications.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Lutetium phosphide. However, studies have shown that the material is non-toxic and biocompatible, making it suitable for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Lutetium phosphide in lab experiments include its high electron mobility, stability, and non-toxicity. However, the limitations include the high cost of synthesis and the limited availability of the material.
Orientations Futures
There are several future directions for the research on Lutetium phosphide. These include:
1. Further studies on the material's electronic and optoelectronic properties to optimize its performance in devices.
2. Development of new synthesis methods to reduce the cost of production.
3. Investigation of the material's potential applications in biomedical devices, such as biosensors and drug delivery systems.
4. Exploration of the material's properties in extreme conditions, such as high pressure and temperature.
Conclusion:
Lutetium phosphide is a promising material for electronic and optoelectronic applications. Its unique properties make it suitable for the fabrication of high-performance devices. Further research is needed to fully understand the material's mechanism of action and its potential applications in various fields.
Méthodes De Synthèse
Lutetium phosphide can be synthesized by several methods, including chemical vapor deposition (CVD), molecular beam epitaxy (MBE), and metalorganic chemical vapor deposition (MOCVD). Among these methods, MOCVD is the most commonly used method for the synthesis of Lutetium phosphide. In this method, a mixture of lutetium and phosphorus precursors is heated in a reactor under a controlled atmosphere. The reaction between the precursors results in the formation of Lutetium phosphide.
Propriétés
Numéro CAS |
12032-05-2 |
|---|---|
Nom du produit |
Lutetium phosphide |
Formule moléculaire |
LuP |
Poids moléculaire |
205.941 g/mol |
Nom IUPAC |
phosphanylidynelutetium |
InChI |
InChI=1S/Lu.P |
Clé InChI |
PQFNNANPDJBCCR-UHFFFAOYSA-N |
SMILES |
P#[Lu] |
SMILES canonique |
P#[Lu] |
Autres numéros CAS |
12032-05-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



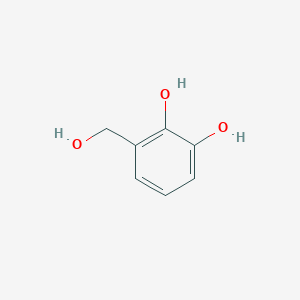
![9-Phosphabicyclo[3.3.1]nonane](/img/structure/B88094.png)
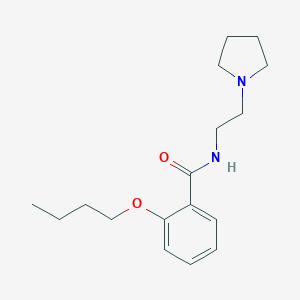
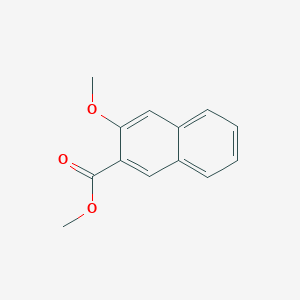
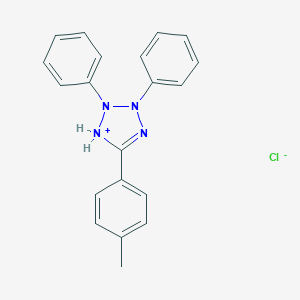
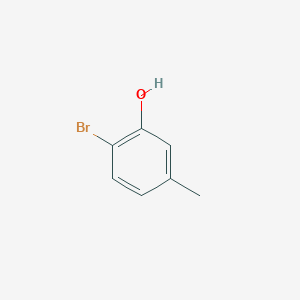
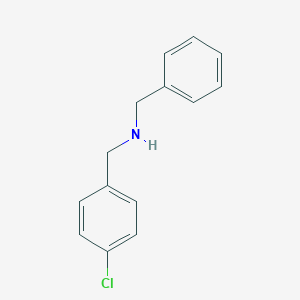
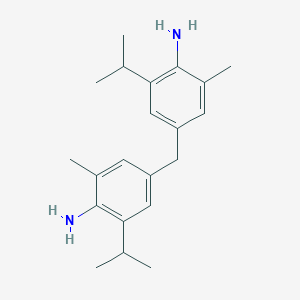
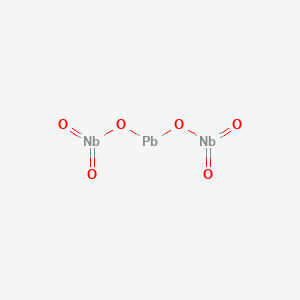
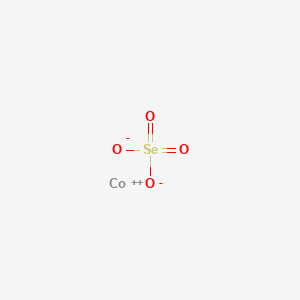
![8-Methylthieno[2,3-g][1,3]benzothiazol-2-amine](/img/structure/B88125.png)
